molecular formula C6H11BrN2O B6334388 1-Ethanol-3-methylimidazolium bromide, 98% CAS No. 97513-90-1

1-Ethanol-3-methylimidazolium bromide, 98%

Cat. No. B6334388
CAS RN: 97513-90-1
M. Wt: 207.07 g/mol
InChI Key: PJRDBXPGKMQTIW-UHFFFAOYSA-M
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Description

Ethanol-3-methylimidazolium bromide (EMIB) is an ionic liquid (IL) that has been used in a variety of scientific research applications. This IL is composed of an anion (bromide) and a cation (ethanol-3-methylimidazolium) and has a melting point of 98%. EMIB has been studied for its potential as a solvent, catalyst, and reactant in a variety of scientific research applications.

Scientific Research Applications

1-Ethanol-3-methylimidazolium bromide, 98% has been studied for its potential use in a variety of scientific research applications. It has been used as a solvent for organic reactions, as a catalyst for reactions, and as a reactant in chemical reactions. Additionally, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and polymers. It has also been used as an electrolyte for electrochemical reactions, and as a solvent for the extraction of compounds from natural sources.

Mechanism of Action

The mechanism of action of 1-Ethanol-3-methylimidazolium bromide, 98% is not fully understood. However, it is believed that the cationic component of 1-Ethanol-3-methylimidazolium bromide, 98% interacts with the anionic components of the reaction mixture, allowing for the transfer of electrons and the formation of new molecules. Additionally, the anionic component of 1-Ethanol-3-methylimidazolium bromide, 98% is thought to interact with the cationic components of the reaction mixture, allowing for the transfer of protons and the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethanol-3-methylimidazolium bromide, 98% have not been extensively studied. However, it is believed that 1-Ethanol-3-methylimidazolium bromide, 98% may have an effect on the metabolism of certain compounds, as it has been shown to increase the solubility of certain compounds in water. Additionally, 1-Ethanol-3-methylimidazolium bromide, 98% has been shown to have an effect on the permeability of certain membranes, which may be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

1-Ethanol-3-methylimidazolium bromide, 98% has several advantages for laboratory experiments. It is a relatively stable compound, with a high melting point and low volatility. Additionally, it is non-flammable, non-toxic, and non-volatile, making it safe to use in laboratory experiments. Furthermore, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, there are some limitations to using 1-Ethanol-3-methylimidazolium bromide, 98% in laboratory experiments. It is a relatively new compound, and its effects on biochemical and physiological systems are not yet fully understood. Additionally, it is not miscible with many organic solvents, which can limit its use in certain applications. Finally, it has a relatively low boiling point, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 1-Ethanol-3-methylimidazolium bromide, 98%. It has been studied for its potential use as a solvent for organic reactions, as a catalyst for reactions, and as a reactant in chemical reactions. Additionally, it has been studied for its potential use in the synthesis of a variety of compounds, including pharmaceuticals and polymers. It has also been studied for its potential use as an electrolyte for electrochemical reactions, and as a solvent for the extraction of compounds from natural sources. Additionally, it has been studied for its potential use in the production of biofuels, as well as its potential use in the development of novel materials with enhanced properties. Finally, it has been studied for its potential use in the development of new drug delivery systems, as well as its potential use in the development of new treatments for various diseases.

Synthesis Methods

1-Ethanol-3-methylimidazolium bromide, 98% is synthesized by the reaction of ethanol with 3-methylimidazole in the presence of an aqueous bromide solution. This reaction produces an ionic liquid, which is composed of an anion (bromide) and a cation (ethanol-3-methylimidazolium). The reaction is typically carried out in a sealed glass container with a stir bar, and the reaction is usually complete within three hours. The reaction is typically performed at room temperature, but the reaction can be carried out at higher temperatures to increase the rate of reaction.

properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)ethanol;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O.BrH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRDBXPGKMQTIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCO.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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